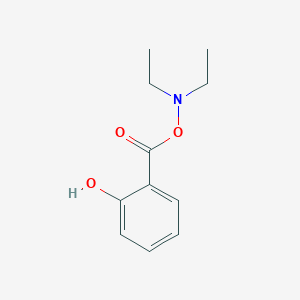
Diethylazanyl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2-hydroxybenzoate de diéthylazanyle peut être synthétisé par estérification de l'acide 2-hydroxybenzoïque avec la diéthylamine. La réaction implique généralement l'utilisation d'un agent déshydratant tel que le chlorure de thionyle ou le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester. La réaction est effectuée sous reflux avec un solvant approprié tel que le dichlorométhane ou le toluène.
Méthodes de production industrielle
À l'échelle industrielle, la production de 2-hydroxybenzoate de diéthylazanyle peut impliquer des procédés à flux continu pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs sont cruciaux pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-hydroxybenzoate de diéthylazanyle subit diverses réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de l'acide 2-hydroxybenzoïque et de la diéthylamine.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle aromatique, conduisant à la formation de quinones ou d'autres dérivés oxydés.
Réactifs et conditions courants
Hydrolyse : Typiquement effectuée à l'aide d'acide chlorhydrique ou d'hydroxyde de sodium comme agent d'hydrolyse.
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Substitution : Des réactifs tels que le brome ou l'acide nitrique peuvent être utilisés pour les réactions d'halogénation ou de nitration, respectivement.
Principaux produits formés
Hydrolyse : Acide 2-hydroxybenzoïque et diéthylamine.
Oxydation : Divers dérivés oxydés, en fonction des conditions et des réactifs spécifiques utilisés.
Substitution : Dérivés substitués du 2-hydroxybenzoate de diéthylazanyle avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 2-hydroxybenzoate de diéthylazanyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de divers produits chimiques et comme composant dans des formulations nécessitant des fonctionnalités d'ester spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-hydroxybenzoate de diéthylazanyle implique son interaction avec des cibles moléculaires spécifiques, en fonction de son application. Par exemple, dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs, conduisant à une modulation des voies biochimiques. Les cibles et les voies moléculaires exactes peuvent varier en fonction du contexte spécifique de son utilisation.
Applications De Recherche Scientifique
Diethylazanyl 2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical products and as a component in formulations requiring specific ester functionalities.
Mécanisme D'action
The mechanism of action of Diethylazanyl 2-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
2-hydroxybenzoate de méthyle :
2-hydroxybenzoate d'éthyle : Similaire au 2-hydroxybenzoate de diéthylazanyle mais avec un groupe éthyle au lieu d'un groupe diéthylamino.
2-hydroxybenzoate de propyle : Un autre dérivé d'ester avec un groupe propyle.
Unicité
Le 2-hydroxybenzoate de diéthylazanyle est unique en raison de la présence du groupe diéthylamino, qui peut conférer des propriétés chimiques et biologiques différentes par rapport aux autres esters de l'acide 2-hydroxybenzoïque.
Propriétés
Numéro CAS |
286464-55-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
diethylamino 2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)15-11(14)9-7-5-6-8-10(9)13/h5-8,13H,3-4H2,1-2H3 |
Clé InChI |
SQCSJQKLUXDURR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)OC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





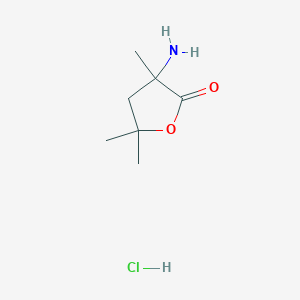
![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
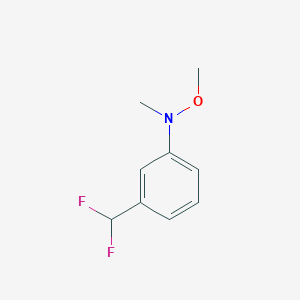
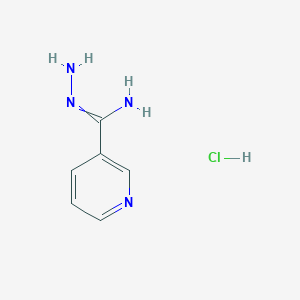

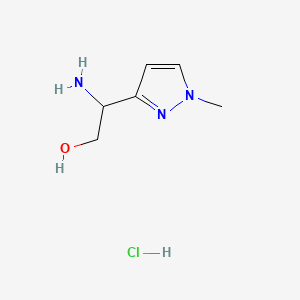

![N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine](/img/structure/B11821284.png)
![N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B11821293.png)
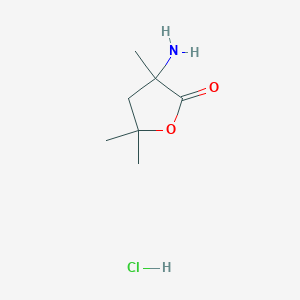
![2-[1-(Methylamino)cyclobutyl]acetic acid;hydrochloride](/img/structure/B11821306.png)
